molecular formula C28H16N10Na2O15S2 B13794752 Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate CAS No. 84522-43-0

Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate

Cat. No.: B13794752
CAS No.: 84522-43-0
M. Wt: 842.6 g/mol
InChI Key: SOCAHOIGHAYAJN-UHFFFAOYSA-L
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Description

Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its vibrant color properties and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2-amino-4-hydroxyphenyl, followed by coupling with 2-hydroxy-3,5-dinitrophenyl and 4-nitrophenyl compounds under controlled pH and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve optimal results .

Chemical Reactions Analysis

Types of Reactions

Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of colored materials and textiles.

Mechanism of Action

The mechanism of action of Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound’s diazenyl and imino groups play a crucial role in its reactivity and binding to various substrates. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate stands out due to its unique combination of diazenyl and imino groups, which contribute to its distinct color properties and reactivity. This makes it particularly valuable in applications requiring specific color characteristics and chemical reactivity .

Properties

CAS No.

84522-43-0

Molecular Formula

C28H16N10Na2O15S2

Molecular Weight

842.6 g/mol

IUPAC Name

disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate

InChI

InChI=1S/C28H18N10O15S2.2Na/c29-19-9-16(39)5-6-20(19)31-32-21-12-25(55(51,52)53)27(18-10-17(54(48,49)50)11-24(40)26(18)21)35(34-30-13-1-3-14(4-2-13)36(42)43)33-22-7-15(37(44)45)8-23(28(22)41)38(46)47;;/h1-12H,(H6,29,32,39,40,48,49,50,51,52,53);;/q;2*+1/p-2

InChI Key

SOCAHOIGHAYAJN-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=N[N+](=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)C3=C(C=C(C4=C3C=C(C=C4[O-])S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)O)N)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

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